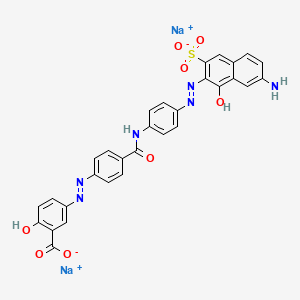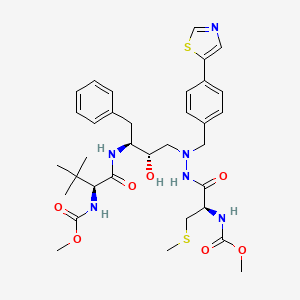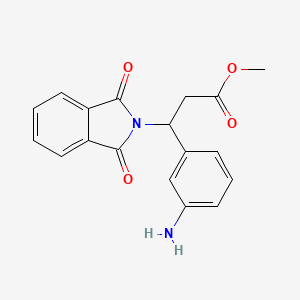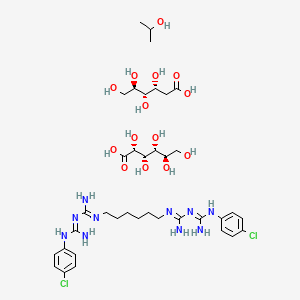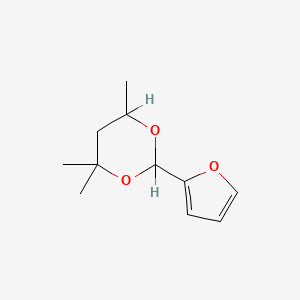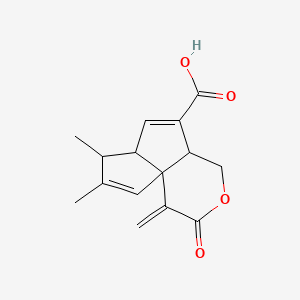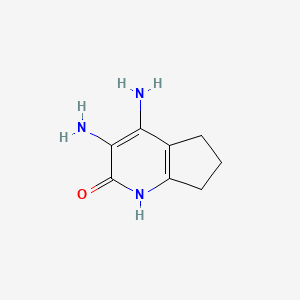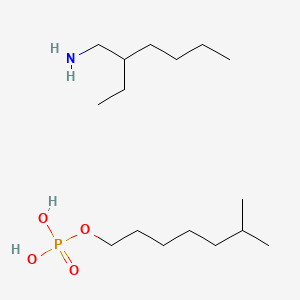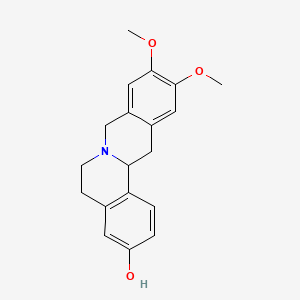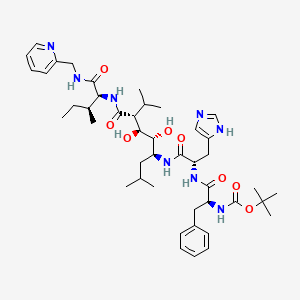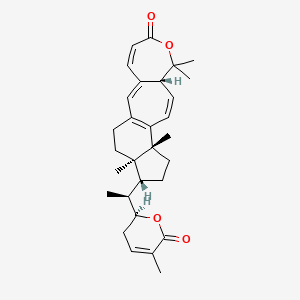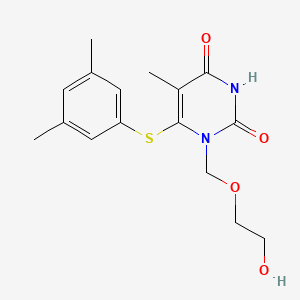
6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3’,5’-DiMeHEPT: is a chemical compound with the molecular formula C9H20. It is also known as 3,5-dimethylheptane. This compound is a branched alkane, which means it consists of a heptane backbone with two methyl groups attached at the 3rd and 5th positions. It is a colorless liquid at room temperature and is primarily used in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethylheptane typically involves the alkylation of heptane. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial
Properties
CAS No. |
125056-77-1 |
|---|---|
Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4S/c1-10-6-11(2)8-13(7-10)23-15-12(3)14(20)17-16(21)18(15)9-22-5-4-19/h6-8,19H,4-5,9H2,1-3H3,(H,17,20,21) |
InChI Key |
JMQRGJWYVNHODX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=O)N2COCCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12795239.png)
